molecular formula C9H14N2OS B2756974 (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 1330755-76-4

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B2756974
CAS No.: 1330755-76-4
M. Wt: 198.28
InChI Key: AYGLJMOOUFCNSZ-UHFFFAOYSA-N
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Description

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol is a chemical compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol It is characterized by the presence of a cyclohexyl group attached to a 1,3,4-thiadiazole ring, which is further connected to a methanol group

Preparation Methods

The synthesis of (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of cyclohexylamine with thiocarbohydrazide, followed by cyclization and subsequent reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization step. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or acids, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, its anti-inflammatory effects may be mediated through the modulation of cytokine production and inhibition of inflammatory signaling pathways .

Comparison with Similar Compounds

(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h7,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLJMOOUFCNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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